2-(2-fluorophenoxy)-N-methylacetamide
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
PILBFARGZKFRDB-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=CC=CC=C1F |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Bulky substituents (e.g., butyryl in compound 30) correlate with higher yields (82%) compared to polar groups (e.g., hydroxyl in 31: 54%) .
- Melting Points : Hydroxylated derivatives (e.g., compound 31) exhibit higher melting points (84°C) due to intermolecular hydrogen bonding .
- Chirality : Methyl ester derivatives (e.g., compound 32) introduce optical activity, which may influence pharmacological targeting .
Pharmacological and Functional Comparisons
Anti-inflammatory and Analgesic Activity
Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () demonstrate anti-inflammatory and analgesic properties, suggesting that fluorophenoxy acetamides with bulky bicyclic substituents enhance receptor binding .
Differentiation-Inducing Activity
Hexamethylenebisacetamide analogs () require a flexible polymethylene chain (5–6 carbons) and a planar hydrophobic/hydrophilic balance for inducing erythroid differentiation. This implies that substituents in 2-(2-fluorophenoxy)-N-methylacetamide must balance polarity and rigidity for similar bioactivity .
Physicochemical and Spectroscopic Comparisons
- NMR Characterization : All analogs in were confirmed via ¹H- and ¹³C-NMR, with shifts reflecting electron-withdrawing (fluorine) and donating (hydroxyl) substituents .
- Hydrogen Bonding : Intramolecular C–H···O interactions (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide, ) stabilize crystal packing, which may influence solubility and bioavailability .
Preparation Methods
Synthesis of N-Methylchloroacetamide
Chloroacetyl chloride reacts with methylamine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to neutralize HCl, facilitating the formation of N-methylchloroacetamide. The reaction proceeds at 0°C to minimize side reactions, yielding the intermediate in 78% purity after aqueous workup.
Reaction Conditions
Ether Formation with 2-Fluorophenol
The phenoxide ion, generated by deprotonating 2-fluorophenol with potassium carbonate, attacks the electrophilic carbon of N-methylchloroacetamide. This SN2 reaction forms the ether bond under reflux in acetone.
Optimization Insights
-
Base : K2CO3 (prevents over-alkylation)
-
Solvent : Acetone (polar aprotic, enhances nucleophilicity)
-
Temperature : 60–80°C (3–5 hours)
-
Theoretical Yield : 65–75% (extrapolated from analogous reactions)
Acid Chloride Amination: Sequential Functionalization
This two-step approach prioritizes initial ether linkage formation, followed by amidation.
Synthesis of 2-(2-Fluorophenoxy)acetic Acid
2-Fluorophenol reacts with chloroacetic acid in alkaline conditions. Sodium hydroxide facilitates deprotonation, enabling nucleophilic substitution at the chloroacetate carbon.
Reaction Profile
Conversion to Acid Chloride and Amidation
Thionyl chloride converts the carboxylic acid to its reactive acid chloride, which subsequently reacts with methylamine. This exothermic process requires controlled addition in tetrahydrofuran (THF).
Critical Parameters
-
Chlorinating Agent : SOCl2 (stoichiometric excess)
-
Amine : Methylamine (gas or 40% aqueous solution)
-
Solvent : THF (stabilizes intermediates)
Ullmann Coupling: Catalytic Ether Formation
The Ullmann reaction leverages copper catalysis to couple 2-fluorophenol with N-methyl-2-bromoacetamide. This single-step method avoids intermediate isolation, enhancing atom economy.
Catalytic System
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Base : Cs2CO3
-
Solvent : DMSO (high polarity aids dissolution)
-
Temperature : 110°C (12–18 hours)
Advantages :
-
Tolerance for electron-withdrawing substituents (e.g., fluorine)
Comparative Analysis of Preparation Methods
| Method | Key Steps | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Williamson Ether | 1. N-Methylchloroacetamide synthesis | K2CO3, acetone, 80°C | 65–75% | High selectivity, simple workup | Requires halogenated intermediate |
| Acid Chloride Route | 1. Carboxylic acid synthesis | SOCl2, THF, 0°C → 22°C | 70–75% | Avoids alkylation side reactions | Multi-step, corrosive reagents |
| Ullmann Coupling | Single-step coupling | CuI, Cs2CO3, DMSO, 110°C | 60–65% | Atom-efficient, one-pot | Long reaction time, costly catalysts |
Industrial Production Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
